molecular formula C11H19N3O2S2 B11167669 2-ethyl-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide

2-ethyl-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide

Cat. No.: B11167669
M. Wt: 289.4 g/mol
InChI Key: AYZJXOSJJVYZBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide typically involves the reaction of 2-methoxyethylamine with a thiadiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: 2-methoxyethylamine and a thiadiazole derivative.

    Reaction Conditions: Solvent (ethanol or methanol), heating.

    Product Formation: this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-ethyl-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-ethyl-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiadiazole ring can form interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may have multiple modes of action.

Comparison with Similar Compounds

Similar Compounds

    2-methoxyethylamine: A related compound with similar functional groups.

    Thiadiazole derivatives: Compounds with the same thiadiazole ring but different substituents.

Uniqueness

2-ethyl-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide is unique due to its specific combination of functional groups and the presence of both sulfur and nitrogen atoms in the thiadiazole ring. This unique structure gives it distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H19N3O2S2

Molecular Weight

289.4 g/mol

IUPAC Name

2-ethyl-N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide

InChI

InChI=1S/C11H19N3O2S2/c1-4-8(5-2)9(15)12-10-13-14-11(18-10)17-7-6-16-3/h8H,4-7H2,1-3H3,(H,12,13,15)

InChI Key

AYZJXOSJJVYZBA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.